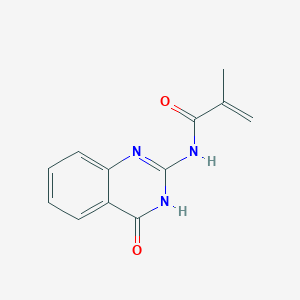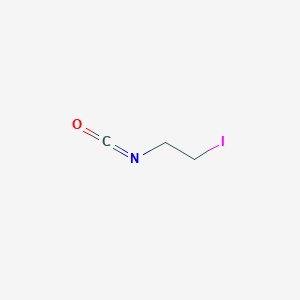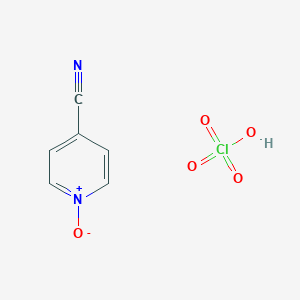
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethylphenyl groups
Vorbereitungsmethoden
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)pyridine with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(difluoromethyl)phenyl)-: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)benzyl)-: The substitution of a benzyl group for the phenyl group can alter the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
116610-89-0 |
|---|---|
Molekularformel |
C19H13F4NS |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-14-10-17(12-6-8-13(20)9-7-12)24-18(11-14)15-4-2-3-5-16(15)19(21,22)23/h2-11H,1H3 |
InChI-Schlüssel |
QXCXMWLYXCBSHY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)






![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)

